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Compound of Interest

Compound Name:
2-ethyl-N-(3-

hydroxyphenyl)hexanamide

Cat. No.: B310729

Get Quote

Chemical Identity, Synthesis, and Pharmacological
Potential[1][2]
Executive Summary
2-Ethyl-N-(3-hydroxyphenyl)hexanamide (CAS: 403815-01-0) is a lipophilic amide derivative

of 3-aminophenol and 2-ethylhexanoic acid.[1] Structurally, it belongs to the class of N-aryl fatty

acid amides, sharing pharmacophore similarities with both acetaminophen

(analgesic/antipyretic) and capsaicinoids (TRPV1 modulators). Its branched alkyl chain confers

enhanced lipophilicity compared to linear analogs, potentially improving membrane

permeability and altering receptor binding kinetics. This guide details its physicochemical

properties, synthetic pathways, and potential biological applications, serving as a reference for

researchers in medicinal chemistry and sensory pharmacology.

Chemical Identity & Physicochemical Profile
This compound is characterized by a meta-substituted phenol ring coupled to a branched

octanoic acid isomer.[1] The steric bulk of the 2-ethyl group influences its metabolic stability

and receptor interaction profile.[1]
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Nomenclature & Identifiers
Identifier Type Value

IUPAC Name N-(3-Hydroxyphenyl)-2-ethylhexanamide

Common Name 2-Ethyl-3'-hydroxyhexananilide

CAS Number 403815-01-0

MDL Number MFCD04151191

Molecular Formula C₁₄H₂₁NO₂

Molecular Weight 235.32 g/mol

SMILES CCCCC(CC)C(=O)Nc1cccc(O)c1

InChIKey

Not Standardly Indexed (Analogous to N-

phenyl-2-ethylhexanamide:

ODOHCTRASGIVSU-UHFFFAOYSA-N)

Predicted Physicochemical Properties
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Property Value (Predicted) Significance

LogP (Octanol/Water) ~3.5 - 3.8

High lipophilicity; likely CNS

penetrant or skin-permeable.

[1]

Topological Polar Surface Area

(TPSA)
49.3 Å²

Good oral bioavailability (Rule

of 5 compliant).

H-Bond Donors 2 (Phenolic -OH, Amide -NH)
Critical for receptor binding

(e.g., TRP channels).[1]

H-Bond Acceptors 2 (Amide C=O, Phenolic -OH)
Facilitates interaction with

active site residues.[1]

Melting Point 85–95 °C
Solid at room temperature;

suitable for formulation.

Solubility
Low in water; High in EtOH,

DMSO, lipids

Requires solubilizers (e.g.,

Cyclodextrins) for aqueous

assays.

Synthetic Methodology
The synthesis of 2-ethyl-N-(3-hydroxyphenyl)hexanamide is achieved via a Schotten-

Baumann condensation or direct acylation.[1] The branched nature of 2-ethylhexanoyl chloride

requires specific conditions to minimize steric hindrance and hydrolysis.
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Figure 1: Synthetic pathway via acyl chloride activation.[1] The 2-ethyl group introduces steric

bulk, requiring a nucleophilic catalyst.[1]

Detailed Experimental Protocol
Reagents:

3-Aminophenol (1.0 eq, 109.13 g/mol )[1]

2-Ethylhexanoyl chloride (1.1 eq, 162.66 g/mol )[1]

Triethylamine (Et₃N) or Pyridine (1.2 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar

and nitrogen inlet, dissolve 3-aminophenol (10 mmol, 1.09 g) in anhydrous THF (50 mL).

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice

bath. Note: The base neutralizes the HCl byproduct.[1]

Acylation: Dropwise add 2-ethylhexanoyl chloride (11 mmol, 1.79 g) over 15 minutes. The

solution may turn cloudy due to triethylamine hydrochloride precipitation.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

reaction progress via TLC (Eluent: 30% Ethyl Acetate/Hexane).

Workup:

Quench with saturated NaHCO₃ solution (50 mL).

Extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, Gradient: 10-40% EtOAc in Hexanes).

Validation:

¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 1H, NH), 7.20 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.60 (d,

1H, Ar-H), 5.40 (s, 1H, OH), 2.10 (m, 1H, CH-CO), 1.6-1.2 (m, 8H, Alkyl), 0.90 (t, 6H,

2xCH₃).[1]

Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺ 236.16; found 236.2.

Biological & Pharmacological Potential[2][6][10][11]
The structural motif of 2-ethyl-N-(3-hydroxyphenyl)hexanamide suggests activity at TRP

channels (Transient Receptor Potential) and Cannabinoid receptors, given its similarity to

endocannabinoid-like lipids (e.g., AM404) and sensory agents.[1]

Structure-Activity Relationship (SAR)
Structural Feature Potential Biological Effect

Phenolic -OH (meta)

Mimics the A-ring of cannabinoids or the

headgroup of capsaicinoids.[1] Critical for H-

bonding with receptor residues (e.g., Tyr511 in

TRPV1).[1]

Amide Linker
Stable bioisostere of ester bonds; determines

metabolic half-life (hydrolysis by FAAH).[1]

Branched Tail (2-ethyl)

Increases steric bulk compared to linear chains

(e.g., octanamide). This often reduces pungency

(TRPV1 activation) while retaining anti-

inflammatory or cooling/soothing properties

(TRPM8/TRPA1 modulation).

Hypothetical Signaling Mechanism
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Figure 2: Proposed mechanism of action.[1] The branched chain may confer resistance to Fatty

Acid Amide Hydrolase (FAAH), prolonging activity.

Safety & Handling
As a substituted phenol and amide, this compound requires standard laboratory safety

precautions.

Hazard Classification: Irritant (Skin/Eye/Respiratory).

GHS Signal Word: WARNING.[2]

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of

dust/vapors.

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere

(Argon/Nitrogen) to prevent oxidation of the phenol group.[1]
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Disclaimer: This guide is for research purposes only. The compound described is a chemical

intermediate and should be handled by qualified professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b310729/docs#technical-guide-2-ethyl-n-3-
hydroxyphenyl-hexanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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